molecular formula C16H18Cl2N2O3 B12674308 Einecs 281-010-4 CAS No. 83833-35-6

Einecs 281-010-4

Cat. No.: B12674308
CAS No.: 83833-35-6
M. Wt: 357.2 g/mol
InChI Key: VLVIORNIRZRGOR-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Einecs 281-010-4 involves the reaction of 2,4-dichlorophenyl ethyl imidazole with allyl bromide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Einecs 281-010-4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyloxy group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, methanol, dichloromethane

Major products formed from these reactions include various imidazole derivatives with different functional groups.

Scientific Research Applications

Einecs 281-010-4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 281-010-4 involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Einecs 281-010-4 can be compared with other similar compounds, such as:

    Imidazole: A basic structure that forms the core of this compound.

    2,4-Dichlorophenyl ethyl imidazole: A precursor in the synthesis of this compound.

    Allyloxy derivatives: Compounds with similar allyloxy functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

83833-35-6

Molecular Formula

C16H18Cl2N2O3

Molecular Weight

357.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]-3H-pyrazol-1-ium;acetate

InChI

InChI=1S/C14H15Cl2N2O.C2H4O2/c1-2-8-19-14(10-18-7-3-6-17-18)12-5-4-11(15)9-13(12)16;1-2(3)4/h2-5,7,9,14H,1,6,8,10H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

VLVIORNIRZRGOR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C=CCOC(C[N+]1=NCC=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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